molecular formula C29H30N2O4 B10885459 4-hydroxy-4-methyl-N,N'-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide

4-hydroxy-4-methyl-N,N'-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide

Cat. No.: B10885459
M. Wt: 470.6 g/mol
InChI Key: YNVDLRAHUSDKND-UHFFFAOYSA-N
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Description

4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane core, followed by the introduction of the hydroxy, methyl, and phenyl groups through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide shares structural similarities with other cyclohexane derivatives and aromatic amides.
  • Compounds such as 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide and its analogs are often compared for their chemical reactivity and biological activity.

Uniqueness

The uniqueness of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H30N2O4/c1-18-11-7-9-15-21(18)30-27(33)25-23(32)17-29(3,35)26(24(25)20-13-5-4-6-14-20)28(34)31-22-16-10-8-12-19(22)2/h4-16,24-26,35H,17H2,1-3H3,(H,30,33)(H,31,34)

InChI Key

YNVDLRAHUSDKND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

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